molecular formula C7H8O2 B136398 (Z)-6-methoxyhex-5-en-3-yn-2-one CAS No. 159015-76-6

(Z)-6-methoxyhex-5-en-3-yn-2-one

Cat. No.: B136398
CAS No.: 159015-76-6
M. Wt: 124.14 g/mol
InChI Key: ARPPJMRFJJUJRO-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-Methoxyhex-5-en-3-yn-2-one is a conjugated enynone compound featuring a methoxy group at position 6, a (Z)-configured double bond between C5 and C6, a triple bond between C3 and C4, and a ketone group at C2. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic organic chemistry and materials science. The compound’s reactivity is influenced by the conjugation of the enyne system and the electron-withdrawing ketone, which may facilitate cycloaddition or nucleophilic addition reactions.

Properties

CAS No.

159015-76-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

(Z)-6-methoxyhex-5-en-3-yn-2-one

InChI

InChI=1S/C7H8O2/c1-7(8)5-3-4-6-9-2/h4,6H,1-2H3/b6-4-

InChI Key

ARPPJMRFJJUJRO-XQRVVYSFSA-N

SMILES

CC(=O)C#CC=COC

Isomeric SMILES

CC(=O)C#C/C=C\OC

Canonical SMILES

CC(=O)C#CC=COC

Synonyms

5-Hexen-3-yn-2-one, 6-methoxy-, (5Z)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-methoxyhex-5-en-3-yn-2-one typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method involves the reaction of a suitable alkyne with a methoxy-substituted alkene under controlled conditions. The reaction may require the use of palladium or copper catalysts to facilitate the formation of the triple bond and ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-6-methoxyhex-5-en-3-yn-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(Z)-6-methoxyhex-5-en-3-yn-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a precursor for pharmaceuticals or as an active ingredient in drug formulations.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-6-methoxyhex-5-en-3-yn-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

10,11-Dihydro-6-oxoatlantone (CAS: 57095-92-8)

  • Structure : 2-methyl-5-[(2Z)-6-methyl-4-oxohept-2-en-2-yl]cyclohex-2-en-1-one .
  • Comparison :

  • Both compounds share a (Z)-configured enyne system and a ketone group, but 10,11-dihydro-6-oxoatlantone incorporates a cyclohexenone ring, introducing steric constraints absent in the linear chain of (Z)-6-methoxyhex-5-en-3-yn-2-one.

α-Endosulfan (CAS: 959-98-8)

  • Structure : A hexachlorinated benzodioxathiepin derivative .
  • Comparison :

  • While structurally distinct, α-endosulfan’s electrophilic sulfur and chlorine substituents contrast with the electron-rich enyne-ketone system of this compound. This highlights divergent applications: α-endosulfan is a pesticide, whereas enynones are typically research-oriented intermediates.

Hydrogen Bonding and Crystallinity

  • This compound’s ketone and methoxy groups may participate in hydrogen bonding, influencing crystal packing. Graph set analysis (as per Etter’s rules) suggests that such compounds form specific hydrogen-bonded motifs, differing from the halogen-dominated interactions in α-endosulfan .

Data Table: Structural and Functional Comparison

Property This compound 10,11-Dihydro-6-oxoatlantone α-Endosulfan
Core Structure Linear enynone Cyclohexenone-enyne Benzodioxathiepin
Functional Groups Methoxy, ketone, enyne Methyl, ketone, enyne Chlorine, sulfite
Key Reactivity Cycloaddition, nucleophilic addition Cyclization reactions Electrophilic substitution
Applications Synthetic intermediate Natural product analogue Pesticide
Hydrogen Bonding Moderate (ketone/methoxy) Limited (non-polar groups) Negligible (Cl/S)

Research Findings and Limitations

  • Synthetic Utility: The linear enynone structure of this compound offers greater flexibility for modular synthesis compared to the rigid cyclohexenone framework of 10,11-dihydro-6-oxoatlantone .
  • Toxicity Profile : Unlike α-endosulfan, the target compound lacks documented ecotoxicological data, underscoring a gap in current literature .
  • Crystallography: Hydrogen-bonding patterns in enynones remain understudied; advanced tools like SHELXTL could refine structural models for such compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.